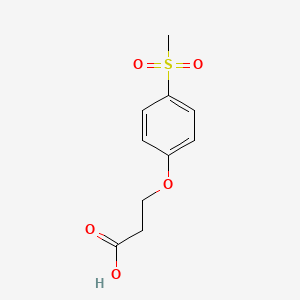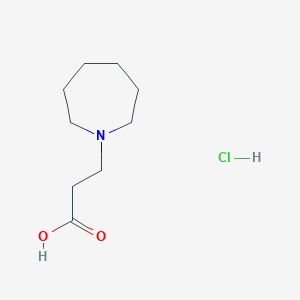![molecular formula C12H11N3O B1371264 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one CAS No. 445430-61-5](/img/structure/B1371264.png)
1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one
Descripción general
Descripción
1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the imidazoquinoxaline family This compound is known for its unique structural features, which include an imidazo ring fused to a quinoxaline ring
Mecanismo De Acción
Target of Action
The primary target of 1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one, also known as BMS-345541, is the IκB kinase (IKK) complex . The IKK complex plays a crucial role in the nuclear factor κB (NF-κB) signaling pathway, which is involved in immune responses, inflammation, and cell survival .
Mode of Action
BMS-345541 interacts with the IKK complex as an allosteric site inhibitor . By binding to the allosteric site of the IKK complex, it inhibits the phosphorylation and subsequent degradation of IκB proteins . This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory cytokines .
Biochemical Pathways
The compound affects the NF-κB signaling pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation, the IKK complex phosphorylates IκB proteins, leading to their degradation and the release of NF-κB. NF-κB then translocates to the nucleus and initiates the transcription of pro-inflammatory cytokines . By inhibiting the IKK complex, BMS-345541 blocks this pathway, reducing the production of these cytokines .
Pharmacokinetics
It is soluble in dmso , suggesting that it may be well-absorbed in the body
Result of Action
BMS-345541 has anti-inflammatory properties . It inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway . This can lead to a decrease in inflammation and potentially halt the progression of diseases associated with chronic inflammation .
Action Environment
The action of BMS-345541 can be influenced by various environmental factors For instance, the pH and temperature of the environment could potentially affect the stability and efficacy of the compound. It is generally stored at 2-8°C , suggesting that it is stable at low temperatures.
Análisis Bioquímico
Biochemical Properties
1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it acts as an inhibitor of IκB kinase (IKK), which is involved in the nuclear factor κB (NF-κB) pathway . This interaction inhibits the transcription of pro-inflammatory cytokines, showcasing its anti-inflammatory properties . Additionally, it has been observed to arrest bone erosion in certain animal models .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, it inhibits the NF-κB pathway, which is crucial for the production of pro-inflammatory cytokines . This inhibition can lead to reduced inflammation and altered gene expression in cells . Furthermore, it has been shown to affect the production of interferon-γ (IFN-γ) by natural killer (NK) cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the allosteric site of IκB kinase (IKK), inhibiting its activity . This inhibition prevents the phosphorylation and degradation of IκB, thereby blocking the activation of NF-κB . As a result, the transcription of pro-inflammatory cytokines is suppressed . Additionally, it has been observed to modulate the expression of eotaxin and monocyte chemoattractant protein-1 (MCP-1) mRNA in gingival fibroblasts .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that it remains stable under desiccated storage conditions at 2-8°C . Over time, its inhibitory effects on IκB kinase (IKK) and the NF-κB pathway persist, leading to sustained anti-inflammatory activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits the NF-κB pathway and reduces inflammation without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including potential impacts on liver and kidney function . It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the NF-κB pathway . By inhibiting IκB kinase (IKK), it alters the metabolic flux and levels of metabolites associated with inflammation . This modulation of metabolic pathways contributes to its anti-inflammatory properties and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its efficacy. It is transported across cell membranes and distributed to various tissues, where it exerts its inhibitory effects on the NF-κB pathway . The compound’s solubility in DMSO and insolubility in water influence its distribution and localization within the body . Understanding its transport mechanisms can aid in optimizing its therapeutic applications.
Subcellular Localization
This compound is localized within specific subcellular compartments, which affects its activity and function. It targets the cytoplasm, where it interacts with IκB kinase (IKK) to inhibit the NF-κB pathway . Additionally, its localization may be influenced by post-translational modifications and targeting signals that direct it to specific organelles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminobenzene with glyoxal in the presence of an acid catalyst to form the quinoxaline ring. Subsequent methylation of the imidazo ring can be achieved using methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include oxidized quinoxaline derivatives, reduced imidazoquinoxalines, and various substituted imidazoquinoxalines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 1,8-Dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine
- BMS-345541
- BMS-986124
- BMS-493
- BMS-299897
Uniqueness
1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one stands out due to its specific structural features and its ability to inhibit IκB kinase (IKK) selectively. This selectivity makes it a valuable compound for studying the NF-κB pathway and its role in inflammation and cancer .
Propiedades
IUPAC Name |
1,8-dimethyl-5H-imidazo[1,2-a]quinoxalin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-7-3-4-9-10(5-7)15-8(2)6-13-11(15)12(16)14-9/h3-6H,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRWITSTDWORDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C3=NC=C(N23)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626386 | |
| Record name | 1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445430-61-5 | |
| Record name | 1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine hydrochloride](/img/structure/B1371186.png)
![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1371191.png)


![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-amine hydrochloride](/img/structure/B1371195.png)


![8-Bromo-6-trifluoromethyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1371198.png)

![(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B1371203.png)

